HA15

Description

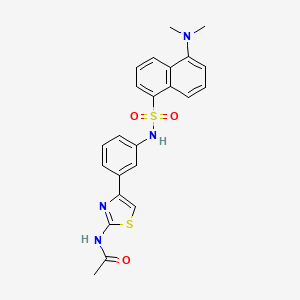

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S2/c1-15(28)24-23-25-20(14-31-23)16-7-4-8-17(13-16)26-32(29,30)22-12-6-9-18-19(22)10-5-11-21(18)27(2)3/h4-14,26H,1-3H3,(H,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSMEKVVMYSTIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of HA15 in Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HA15 is a novel small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP). GRP78 is a master regulator of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In cancer cells, which often exhibit high levels of ER stress due to increased protein synthesis and metabolic demands, GRP78 plays a crucial pro-survival role. This compound disrupts this protective mechanism by directly binding to GRP78 and inhibiting its ATPase activity. This leads to sustained ER stress, activation of the pro-apoptotic arms of the UPR, and ultimately, cancer cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in ER stress, and details the experimental protocols used to elucidate this mechanism.

Introduction to this compound and its Target: GRP78

This compound is a thiazole benzenesulfonamide derivative that has emerged as a promising anti-cancer agent due to its specific targeting of GRP78.[1] GRP78, a member of the heat shock protein 70 (HSP70) family, is a key chaperone protein residing in the ER lumen. Under normal physiological conditions, GRP78 binds to and maintains the three major ER stress sensors—PKR-like ER kinase (PERK), inositol-requiring enzyme 1α (IRE1α), and activating transcription factor 6 (ATF6)—in an inactive state.

Upon the accumulation of unfolded proteins, GRP78 preferentially binds to these substrates, leading to its dissociation from the ER stress sensors and their subsequent activation. This initiates the UPR, a signaling network aimed at restoring ER homeostasis. However, in many cancer types, GRP78 is constitutively overexpressed, enabling cancer cells to tolerate high levels of ER stress and resist apoptosis. By inhibiting GRP78, this compound effectively Hijacks this pro-survival mechanism, turning it into a pro-death signal.

Mechanism of Action: Induction of ER Stress and Apoptosis

The primary mechanism of action of this compound involves the direct inhibition of GRP78's ATPase activity.[1] This inhibition prevents the proper refolding of client proteins, leading to an overwhelming accumulation of unfolded proteins and the induction of sustained ER stress. This, in turn, triggers the UPR signaling pathways.

Activation of the PERK-ATF4-CHOP Pathway

This compound treatment leads to the activation of the PERK branch of the UPR. The dissociation of GRP78 from PERK allows its dimerization and autophosphorylation. Activated PERK then phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, phosphorylated eIF2α selectively promotes the translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, autophagy, and, importantly, apoptosis. A key pro-apoptotic target of ATF4 is the C/EBP homologous protein (CHOP), also known as DDIT3.[2] Prolonged upregulation of CHOP is a critical event in ER stress-induced apoptosis.

Involvement of the IRE1α and ATF6 Pathways

While the PERK-ATF4-CHOP axis is a major driver of this compound-induced apoptosis, the other UPR branches are also activated. This compound treatment has been shown to induce the expression of IRE1α and the splicing of X-box binding protein 1 (XBP1) mRNA, another key transcription factor in the UPR.[2] The role of the ATF6 pathway in this compound's mechanism is also implicated, with studies showing its activation upon GRP78 inhibition.[1]

The sustained activation of these UPR pathways, particularly the pro-apoptotic CHOP, ultimately leads to the activation of the intrinsic apoptotic cascade, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A549 | Lung Cancer | ~5-10 | [3] |

| H460 | Lung Cancer | ~5-10 | [3] |

| H1975 | Lung Cancer | ~5-10 | [3] |

| NCI-H929 | Multiple Myeloma | ~2-4 | [4] |

| U266 | Multiple Myeloma | ~2-4 | [4] |

| HCT116 | Colorectal Cancer | Not Specified | |

| PANC-1 | Pancreatic Cancer | Not Specified | |

| A375 | Melanoma | Not Specified | |

| SK-MEL-28 | Melanoma | Not Specified | |

| H295R | Adrenocortical Carcinoma | Not Specified | [5] |

Note: Specific IC50 values can vary depending on the assay conditions and duration of treatment. The values presented here are approximations based on graphical data from the cited literature.

Experimental Protocols

Western Blot Analysis of ER Stress Markers

This protocol is designed to detect the upregulation of key ER stress marker proteins in response to this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies:

-

Rabbit anti-GRP78

-

Rabbit anti-phospho-PERK

-

Rabbit anti-PERK

-

Rabbit anti-phospho-eIF2α

-

Rabbit anti-eIF2α

-

Rabbit anti-ATF4

-

Mouse anti-CHOP

-

Rabbit anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG).

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for the indicated times.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize protein bands using an ECL substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-GRP78 Interaction

This protocol aims to confirm the physical interaction between this compound and GRP78.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.

-

Anti-GRP78 antibody for immunoprecipitation.

-

Protein A/G agarose beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., glycine-HCl pH 2.5 or Laemmli sample buffer).

-

This compound-conjugated beads (optional, for pull-down assay).

Procedure:

-

Treat cells with this compound.

-

Lyse cells in non-denaturing lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-GRP78 antibody for 2-4 hours or overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads 3-5 times with wash buffer.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluate by Western blotting using an antibody against a tag on this compound (if available) or by mass spectrometry to identify interacting partners.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

Signaling Pathway of this compound-induced ER Stress

Caption: Signaling pathway of this compound-induced ER stress leading to apoptosis.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for analyzing ER stress markers by Western blot.

Logical Relationship of this compound's Synergistic Effects

Caption: this compound synergizes with other therapies to enhance apoptosis via ER stress.

Synergistic Effects with Other Cancer Therapies

This compound has demonstrated significant synergistic anti-cancer effects when combined with other treatment modalities that also induce ER stress or are compromised by GRP78-mediated resistance.

-

Radiation Therapy: In esophageal squamous cell carcinoma, this compound enhances the efficacy of radiation therapy by exacerbating radiation-induced ER stress, leading to increased immunogenic cell death.[1]

-

Mitotane: In adrenocortical carcinoma, this compound synergizes with mitotane, a drug that also induces ER stress, leading to a convergent activation of ER stress pathways and enhanced cell death.[5]

-

Bortezomib: In multiple myeloma, the proteasome inhibitor bortezomib induces ER stress by causing the accumulation of unfolded proteins. This compound potentiates the effects of bortezomib, leading to a more profound induction of ER stress and apoptosis.[4]

Conclusion

This compound represents a targeted therapeutic strategy that exploits the reliance of cancer cells on the ER stress response for survival. By inhibiting the master regulator GRP78, this compound triggers a cascade of events culminating in pro-apoptotic UPR signaling and cell death. The synergistic potential of this compound with conventional cancer therapies further underscores its promise as a novel anti-cancer agent. Further research is warranted to fully elucidate the intricate molecular details of its action and to explore its clinical utility in a broader range of malignancies.

References

- 1. This compound inhibits binding immunoglobulin protein and enhances the efficacy of radiation therapy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Targeted inhibition of GRP78 by this compound promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GRP78 inhibitor this compound increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The GRP78/BiP inhibitor this compound synergizes with mitotane action against adrenocortical carcinoma cells through convergent activation of ER stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

HA15: A Technical Guide to its Structure, Properties, and Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

HA15 is a novel small molecule inhibitor that has demonstrated significant anti-cancer properties across a range of malignancies, including melanoma, esophageal squamous cell carcinoma, and lung cancer. It functions as a potent and specific inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5, a key chaperone protein in the endoplasmic reticulum (ER). By inhibiting the ATPase activity of GRP78, this compound disrupts protein folding homeostasis, leading to ER stress and subsequent activation of pro-apoptotic and autophagic cell death pathways in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical anti-cancer efficacy of this compound. Detailed experimental methodologies and quantitative data are presented to support further research and development of this promising therapeutic agent.

Compound Structure and Physicochemical Properties

This compound, with the chemical formula C23H22N4O3S2, is a thiazole benzenesulfonamide derivative. Its structure is characterized by a central thiazole ring linked to a phenyl group, which in turn is sulfonated and further substituted.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(4-(3-((5-(dimethylamino)naphthalene)-1-sulfonamido)phenyl)thiazol-2-yl)acetamide | N/A |

| CAS Number | 1609402-14-3 | [1] |

| Molecular Formula | C23H22N4O3S2 | N/A |

| Molecular Weight | 466.57 g/mol | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Mechanism of Action: Targeting GRP78 to Induce ER Stress

The primary molecular target of this compound is the endoplasmic reticulum chaperone protein GRP78/BiP.[2][3] GRP78 plays a critical role in maintaining ER homeostasis by assisting in protein folding, assembly, and translocation, and by targeting misfolded proteins for degradation. In many cancer cells, the expression and activity of GRP78 are upregulated to cope with the increased demand for protein synthesis and to mitigate ER stress, thereby promoting cell survival and drug resistance.

This compound specifically binds to GRP78 and inhibits its ATPase activity.[2] This inhibition disrupts the normal functioning of GRP78, leading to an accumulation of unfolded and misfolded proteins within the ER, a condition known as ER stress. To cope with this stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR). However, prolonged and severe ER stress, as induced by this compound, overwhelms the UPR's pro-survival mechanisms and triggers pro-apoptotic and autophagic pathways, ultimately leading to cancer cell death.[3][4]

Preclinical Anti-Cancer Activity

In Vitro Efficacy

This compound has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. This activity is observed in both standard cell lines and those that have developed resistance to other therapies, such as BRAF inhibitors in melanoma.

Table 2: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| A375 | Melanoma | 1 - 2.5 | Cell Viability | [3] |

| KYSE70 | Esophageal Squamous Cell Carcinoma | ~5 | Cell Viability | [1] |

| A549 | Lung Cancer | Not specified | Cell Viability | [2] |

| BRAF-inhibitor resistant melanoma cells | Melanoma | Effective at 10 µM | Cell Death | [3] |

In Vivo Efficacy

Preclinical studies in animal models have shown that this compound can effectively inhibit tumor growth. These studies highlight its potential as a therapeutic agent in a more complex biological system.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Melanoma | Xenograft mice | Not specified | Significant inhibition | N/A |

| Esophageal Squamous Cell Carcinoma | Xenograft mice | Not specified | Effective suppression | [1] |

Importantly, studies have indicated that this compound exhibits limited toxicity towards normal cells, such as human melanocytes and fibroblasts, suggesting a favorable therapeutic window.[3]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) and a vehicle control (DMSO) for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

References

- 1. This compound inhibits binding immunoglobulin protein and enhances the efficacy of radiation therapy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted inhibition of GRP78 by this compound promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The GRP78/BiP inhibitor this compound synergizes with mitotane action against adrenocortical carcinoma cells through convergent activation of ER stress pathways. – IPMC [ipmc.cnrs.fr]

The Discovery and Synthesis of HA15: A Technical Guide to a Novel GRP78 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HA15 is a novel small molecule inhibitor belonging to the thiazole benzenesulfonamide class of compounds. It has emerged as a promising anti-cancer agent due to its specific targeting of the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP). GRP78 is a key chaperone protein in the endoplasmic reticulum (ER) and a master regulator of the Unfolded Protein Response (UPR). In cancer cells, which often exhibit high levels of ER stress, GRP78 is frequently overexpressed and plays a crucial role in promoting cell survival, proliferation, and drug resistance. This compound disrupts this pro-survival mechanism by inhibiting the ATPase activity of GRP78, leading to sustained ER stress and subsequent activation of apoptotic and autophagic cell death pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound.

Discovery and Synthesis

This compound was identified through the screening of a library of thiazole benzenesulfonamide derivatives for anti-cancer activity.[1][2] The lead compound, this compound, demonstrated potent cytotoxic effects against a broad range of cancer cell lines, including those resistant to standard therapies.[2]

Synthesis of this compound

The detailed, step-by-step synthesis protocol for this compound is not publicly available and is considered proprietary information by its discoverers. However, the general synthesis of thiazole benzenesulfonamide derivatives involves the reaction of a substituted aminothiazole with a benzenesulfonyl chloride. The following represents a generalized synthetic scheme for this class of compounds.

General Synthesis of Thiazole Benzenesulfonamides:

-

Step 1: Synthesis of the Thiazole Moiety. This typically involves a Hantzsch thiazole synthesis or a similar cyclization reaction to form the core thiazole ring structure with an amino group.

-

Step 2: Sulfonylation. The synthesized aminothiazole is then reacted with a substituted benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide linkage.

-

Step 3: Purification. The final product is purified using standard techniques such as recrystallization or column chromatography.

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting and inhibiting the ATPase activity of GRP78/BiP.[1] This inhibition disrupts the normal functioning of the ER and triggers the Unfolded Protein Response (UPR).

Under normal conditions, GRP78 binds to the luminal domains of three key ER stress sensors: PERK (PKR-like endoplasmic reticulum kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6), keeping them in an inactive state. When unfolded proteins accumulate in the ER, GRP78 preferentially binds to them, leading to its dissociation from the UPR sensors and their subsequent activation.

This compound-mediated inhibition of GRP78's ATPase activity mimics this stress-induced dissociation, leading to the constitutive activation of the UPR pathways. This sustained ER stress ultimately overwhelms the cell's adaptive capacity, pushing it towards apoptosis and autophagy. A key mediator of this pro-apoptotic signaling is the transcription factor CHOP (C/EBP homologous protein), which is upregulated following PERK and ATF6 activation.

Quantitative Data

The efficacy of this compound has been evaluated across various cancer cell lines, with its half-maximal inhibitory concentration (IC50) being a key metric of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A375 | Melanoma | 1 - 2.5 | MedChemExpress |

| A549 | Lung Cancer | Not explicitly stated, but viability decreases with increasing concentration | Targeted inhibition of GRP78 by this compound promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC - NIH |

| H460 | Lung Cancer | Not explicitly stated, but viability decreases with increasing concentration | Targeted inhibition of GRP78 by this compound promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC - NIH |

| H1975 | Lung Cancer | Not explicitly stated, but viability decreases with increasing concentration | Targeted inhibition of GRP78 by this compound promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC - NIH |

| Multiple Myeloma Cells | Multiple Myeloma | Low dose did not show significant cytotoxicity alone, but synergized with Bortezomib | GRP78 inhibitor this compound increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PubMed |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Treatment

-

Cell Lines: A549 (human lung carcinoma), A375 (human melanoma), or other cancer cell lines of interest.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO) is run in parallel in all experiments.

Cell Viability Assay (CCK-8 Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed cells in a 6-well plate and treat with this compound or DMSO for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Autophagy Detection (LC3B Western Blot)

-

Treat cells with this compound or DMSO for the indicated times.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the ratio of LC3B-II (lipidated form) to LC3B-I (unlipidated form) is indicative of increased autophagy.

Western Blot for ER Stress Markers

-

Follow the same general procedure as the LC3B Western Blot.

-

Use primary antibodies specific for key ER stress markers:

-

p-PERK (phosphorylated PERK)

-

p-IRE1α (phosphorylated IRE1α)

-

Cleaved ATF6

-

CHOP

-

GRP78/BiP

-

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound-induced ER stress.

Experimental Workflow for this compound Evaluation

Caption: General experimental workflow for evaluating this compound.

References

- 1. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compounds Triggering ER Stress Exert Anti-Melanoma Effects and Overcome BRAF Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

HA15: A Potent and Specific Inhibitor of BiP/GRP78/HSPA5 for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5, is a key chaperone protein of the endoplasmic reticulum (ER) and a central regulator of the unfolded protein response (UPR). Its overexpression in various cancers is associated with tumor progression, drug resistance, and poor prognosis. HA15 has emerged as a potent and specific small molecule inhibitor of GRP78, demonstrating significant anti-cancer activity in a range of preclinical models. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the associated signaling pathways.

Introduction

Cancer cells, due to their high proliferation rate and metabolic activity, often experience ER stress from the accumulation of unfolded or misfolded proteins. To survive this stress, cancer cells upregulate the UPR, with GRP78 playing a crucial pro-survival role. GRP78 assists in proper protein folding, targets misfolded proteins for degradation, and regulates the activation of the three main UPR sensors: PERK, IRE1α, and ATF6. By inhibiting the ATPase activity of GRP78, this compound disrupts these cytoprotective functions, leading to overwhelming ER stress and subsequent cancer cell death through apoptosis and autophagy.[1][2][3] This targeted approach makes this compound a promising candidate for cancer therapy, including for treatment-resistant tumors.[2][4]

Mechanism of Action

This compound specifically binds to the ER chaperone BiP/GRP78/HSPA5 and inhibits its ATPase activity.[1][2][4] This inhibition leads to an accumulation of unfolded proteins within the ER, triggering a sustained and overwhelming ER stress response. The prolonged activation of the UPR, particularly the PERK-eIF2α-ATF4-CHOP signaling axis, shifts the cellular response from adaptation to apoptosis. Concurrently, this compound treatment has been shown to induce autophagy, a cellular process of self-digestion, which in this context, contributes to cell death.[1][2]

Signaling Pathway of this compound-Induced Cell Death

The following diagram illustrates the proposed signaling pathway initiated by this compound's inhibition of GRP78.

Caption: this compound inhibits GRP78, leading to ER stress, UPR activation, and ultimately apoptosis and autophagy.

Quantitative Data

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| A375 | Melanoma | 1 - 2.5 | 24 | Cell Viability Assay |

| HCT116 | Colorectal Cancer | ~22.4 | 48 | Crystal Violet Assay |

| HTB-26 | Breast Cancer | 10 - 50 | 48 | Crystal Violet Assay |

| PC-3 | Pancreatic Cancer | 10 - 50 | 48 | Crystal Violet Assay |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | 48 | Crystal Violet Assay |

Note: IC50 values can vary depending on the specific experimental conditions.[4][5][6][7][8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability and Proliferation Assays

4.1.1. CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.

Protocol:

-

Seed cells in a 96-well plate at a density of 2,500-5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[10]

-

Treat the cells with various concentrations of this compound (or vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.[10]

-

Incubate the plate for 1-4 hours in a CO2 incubator.

-

Measure the absorbance at 450 nm using a microplate reader.[10]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for CCK-8 Assay:

Caption: A stepwise workflow for assessing cell viability using the CCK-8 assay.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This protocol is for the detection of GRP78 and the ER stress marker CHOP.

Protocol:

-

Sample Preparation:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Gel Electrophoresis:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

-

Incubate the membrane with primary antibodies against GRP78 and CHOP (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Experimental Workflow for Western Blot:

Caption: A summary of the key steps involved in a western blot experiment.

Conclusion

This compound represents a promising therapeutic strategy for a variety of cancers by specifically targeting the key ER chaperone GRP78. Its ability to induce overwhelming ER stress, leading to apoptotic and autophagic cell death, provides a clear mechanism for its anti-tumor effects. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further investigating and harnessing the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in combination with other anti-cancer agents and to translate these preclinical findings into clinical applications.

References

- 1. ucallmlabs.com [ucallmlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.igem.org [static.igem.org]

- 11. bio-rad.com [bio-rad.com]

- 12. origene.com [origene.com]

The Biological Activity of Thiazole Benzenesulfonamides: An In-depth Analysis of the GRP78 Inhibitor HA15

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of thiazole benzenesulfonamides, with a primary focus on the promising anti-cancer agent, HA15. This document details the mechanism of action, quantitative efficacy, and the key signaling pathways affected by this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Introduction to Thiazole Benzenesulfonamides and this compound

Thiazole benzenesulfonamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. A leading compound from this class, this compound, has emerged as a potent and specific inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5.[1] GRP78 is a master regulator of endoplasmic reticulum (ER) homeostasis and a key player in the unfolded protein response (UPR). In numerous cancer types, GRP78 is overexpressed and plays a crucial role in promoting tumor cell survival, proliferation, and drug resistance. Consequently, targeting GRP78 has become a promising strategy in oncology.

This compound exerts its anti-tumor effects by binding to GRP78 and inhibiting its ATPase activity.[1][2] This inhibition disrupts the protein folding machinery within the ER, leading to an accumulation of unfolded and misfolded proteins, a condition known as ER stress. The induction of severe and prolonged ER stress by this compound ultimately triggers programmed cell death pathways, namely apoptosis and autophagy, in a variety of cancer cells.[1][2]

Quantitative Analysis of Biological Activity

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A375 | Melanoma | 1 - 2.5 | [3] |

| WM983A | Melanoma | >10 (no significant apoptosis at 10µM) | [4] |

| H295R | Adrenocortical Carcinoma | Synergistic with mitotane | [5] |

| Lung Cancer Cell Lines (A549, H460, H1975) | Non-Small Cell Lung Cancer | Dose-dependent decrease in viability | [1] |

Note: The efficacy of this compound can be influenced by experimental conditions, such as cell starvation, which may enhance its cytotoxic effects.[4]

Key Signaling Pathways Modulated by this compound

This compound's primary mechanism of action involves the induction of ER stress, which subsequently activates the Unfolded Protein Response (UPR), apoptosis, and autophagy.

The Unfolded Protein Response (UPR)

In response to the accumulation of unfolded proteins caused by GRP78 inhibition, the UPR is activated. This involves three main signaling branches initiated by the ER transmembrane proteins: PERK, IRE1α, and ATF6. This compound treatment leads to the increased expression of key UPR-related proteins, including ATF4, ATF6, XBP1, IRE1, and the pro-apoptotic transcription factor CHOP.[1]

Caption: this compound-induced ER stress and the Unfolded Protein Response.

Apoptosis

The sustained ER stress triggered by this compound ultimately leads to the induction of apoptosis. This is evidenced by the upregulation of pro-apoptotic proteins such as Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2.[1] A key executioner of apoptosis, caspase-3, is also activated.

Caption: Intrinsic apoptosis pathway activated by this compound.

Autophagy

In addition to apoptosis, this compound also induces autophagy, a cellular process of self-digestion of damaged organelles and proteins. This is characterized by the formation of autophagosomes and an increase in the levels of autophagy-related proteins such as Beclin1 and the conversion of LC3-I to LC3-II.[1][2] The upregulation of autophagy in this context appears to contribute to programmed cell death.[1]

Caption: Autophagy pathway induced by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.

Cell Viability Assay (CCK-8/MTT)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol Outline:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

For the MTT assay, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in the UPR, apoptosis, and autophagy.

Protocol Outline:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, CHOP, Cleaved Caspase-3, LC3B) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol Outline:

-

Treat cells with this compound as required.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

GRP78 ATPase Activity Assay

Objective: To confirm the inhibitory effect of this compound on the ATPase activity of GRP78.

Principle: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The Malachite Green assay is a common colorimetric method for this purpose.

Protocol Outline:

-

Purify recombinant GRP78 protein.

-

Prepare a reaction mixture containing GRP78, ATP, and a suitable buffer in a 96-well plate.

-

Add different concentrations of this compound to the reaction wells.

-

Incubate the plate at 37°C for a defined period to allow the enzymatic reaction to proceed.

-

Stop the reaction and add the Malachite Green reagent.

-

Incubate for color development and measure the absorbance at ~620-650 nm.

-

Calculate the percentage of GRP78 ATPase activity relative to the control and determine the IC50 of this compound for GRP78 inhibition.

Conclusion

This compound, a representative of the thiazole benzenesulfonamide class, is a potent and specific inhibitor of GRP78. Its ability to induce ER stress, leading to apoptosis and autophagy in a range of cancer cells, highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other GRP78 inhibitors as novel anti-cancer agents. Future studies should focus on expanding the quantitative analysis of this compound's efficacy in a broader panel of cancer models and further elucidating the intricate molecular details of its mechanism of action to optimize its clinical application.

References

- 1. Targeted inhibition of GRP78 by this compound promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The GRP78/BiP inhibitor this compound synergizes with mitotane action against adrenocortical carcinoma cells through convergent activation of ER stress pathways. – IPMC [ipmc.cnrs.fr]

- 3. pubcompare.ai [pubcompare.ai]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. Quantitative analysis of pathways controlling extrinsic apoptosis in single cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Blades of Cancer Therapy: HA15's Role in Inducing Apoptosis and Autophagy

A Technical Guide for Researchers and Drug Development Professionals

HA15, a novel small molecule inhibitor, has emerged as a promising agent in oncology by virtue of its ability to selectively target the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) homeostasis. This in-depth technical guide explores the dual mechanisms of this compound-induced cell death—apoptosis and autophagy—providing a comprehensive resource for researchers, scientists, and professionals involved in the drug development pipeline. By elucidating the intricate signaling pathways and experimental validation, this paper aims to accelerate the translation of this compound from a promising compound to a potential therapeutic.

Core Mechanism: GRP78 Inhibition and ER Stress Induction

This compound functions as a potent and specific inhibitor of GRP78, binding to its ATPase domain and inhibiting its activity.[1][2] This inhibition disrupts the proper folding of proteins within the ER, leading to an accumulation of unfolded and misfolded proteins—a state known as ER stress.[1] To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). However, when ER stress is prolonged or severe, as is the case with this compound treatment, the UPR shifts from a pro-survival to a pro-death signal, culminating in apoptosis and autophagy.[1][3]

Apoptosis: The Programmed Execution

This compound-induced ER stress triggers the apoptotic cascade through the activation of the pro-apoptotic arms of the UPR. A key event is the upregulation of the transcription factor C/EBP homologous protein (CHOP), a central executioner of ER stress-mediated apoptosis.[1]

Signaling Pathway

Caption: this compound-induced apoptotic signaling cascade.

Autophagy: A Double-Edged Sword

In addition to apoptosis, this compound treatment also robustly induces autophagy, a cellular process of "self-eating" where cytoplasmic components are degraded and recycled.[1] This is evidenced by the formation of double-membraned vesicles called autophagosomes.[1] The role of autophagy in the context of this compound-induced cell death is complex; while generally a survival mechanism, in this scenario, it appears to promote apoptosis.[1]

Signaling Pathway

Caption: this compound-induced autophagic pathway and its pro-apoptotic role.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cells as reported in various studies.

Table 1: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration (µM) | Time (h) | Reduction in Cell Viability (%) |

| A549 (Lung Cancer) | 10 | 24 | ~50 |

| H295R (Adrenocortical Carcinoma) | 10 | 48 | Significant decrease |

Table 2: Effect of this compound on Apoptosis

| Cell Line | This compound Concentration (µM) | Time (h) | Apoptotic Cells (%) |

| U87 (Glioblastoma) | 10 | 24 | Significant increase |

| LN229 (Glioblastoma) | 10 | 24 | Significant increase |

Table 3: Effect of this compound on Autophagy-Related Protein Expression in A549 Cells (10 µM, 24h)

| Protein | Change in Expression |

| Atg5 | Upregulated |

| Atg7 | Upregulated |

| Atg12 | Upregulated |

| LC3-II | Upregulated |

| Beclin-1 | Upregulated |

| p62 | Downregulated |

Key Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate overnight.

-

Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound or vehicle control for the specified duration.

-

Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

-

Data Analysis: Quantify the percentage of apoptotic cells.

Western Blotting for Protein Expression

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., CHOP, LC3, p62) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Experimental Workflow

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound represents a compelling therapeutic strategy by targeting GRP78 and leveraging the cell's own death machinery. Its ability to induce both apoptosis and a pro-death form of autophagy makes it a potent anti-cancer agent. The detailed understanding of its mechanism of action, as outlined in this guide, is crucial for its continued development. Future research should focus on in vivo efficacy, potential combination therapies to enhance its cytotoxic effects, and the identification of biomarkers to predict patient response. As our understanding of the intricate interplay between ER stress, apoptosis, and autophagy deepens, the therapeutic potential of molecules like this compound will undoubtedly continue to grow.

References

- 1. Targeted inhibition of GRP78 by this compound promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeted inhibition of GRP78 by this compound promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Downstream Effects of HA15 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA15 is a novel small molecule inhibitor that has garnered significant attention in the field of oncology for its targeted action against the 78-kDa glucose-regulated protein (GRP78), also known as BiP/HSPA5.[1][2] GRP78 is a master regulator of the unfolded protein response (UPR), a cellular stress response pathway that is often upregulated in cancer cells to manage the high demand for protein synthesis and folding, contributing to tumor survival and drug resistance. By inhibiting the ATPase activity of GRP78, this compound disrupts protein homeostasis within the endoplasmic reticulum (ER), leading to ER stress and subsequent activation of downstream signaling pathways that culminate in cancer cell death.[3] This technical guide provides an in-depth overview of the downstream effects of this compound treatment, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Data Presentation

The efficacy of this compound has been evaluated across various cancer cell lines, demonstrating a potent cytotoxic effect. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. Furthermore, treatment with this compound leads to a significant upregulation of key proteins involved in the ER stress response.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A375 | Melanoma | ~1-2.5 | [4] |

| A549 | Lung Cancer | Not explicitly stated, but viability decreases up to 10 µM | [3] |

| H460 | Lung Cancer | Not explicitly stated, but viability decreases up to 10 µM | [3] |

| H1975 | Lung Cancer | Not explicitly stated, but viability decreases up to 10 µM | [3] |

| NCI-H929 | Multiple Myeloma | Significant cytotoxicity observed at 2-32 µM | |

| U266 | Multiple Myeloma | Significant cytotoxicity observed at 2-32 µM |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines.

| Protein | Fold Change (vs. Control) | Cell Line | Treatment Conditions | Citation |

| GRP78 | Significantly Increased | Multiple Myeloma Cells | This compound in combination with Bortezomib | [1] |

| ATF4 | Significantly Increased | Multiple Myeloma Cells | This compound in combination with Bortezomib | [1] |

| CHOP | Significantly Increased | Multiple Myeloma Cells | This compound in combination with Bortezomib | [1] |

| XBP1s | Significantly Increased | Multiple Myeloma Cells | This compound in combination with Bortezomib | [1] |

Table 2: Quantitative Changes in ER Stress-Related Protein Expression Following this compound Treatment. This table highlights the significant upregulation of key proteins involved in the unfolded protein response upon treatment with this compound. The exact fold increase can vary depending on the cell line and experimental conditions.

Signaling Pathways

The primary mechanism of action of this compound is the induction of the Unfolded Protein Response (UPR) through the inhibition of GRP78. This triggers three main signaling branches: PERK, IRE1α, and ATF6. The activation of the PERK pathway is a prominent downstream effect of this compound, leading to the phosphorylation of eIF2α, which in turn upregulates the transcription factor ATF4. ATF4 then induces the expression of the pro-apoptotic protein CHOP.

References

- 1. GRP78 inhibitor this compound increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GRP78 inhibitor this compound increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeted inhibition of GRP78 by this compound promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

HA15 Treatment Protocol for In Vitro Studies: A Detailed Guide for Researchers

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of HA15, a novel inhibitor of the 78-kDa glucose-regulated protein (GRP78). This compound has demonstrated potent anti-cancer activity in various models by inducing endoplasmic reticulum (ER) stress, leading to apoptosis and autophagy. These application notes include detailed experimental protocols for cell viability, proliferation, and apoptosis assays, as well as Western blotting for key ER stress markers. Quantitative data from multiple studies are summarized, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate experimental design and execution.

Introduction

This compound is a small molecule that selectively targets GRP78 (also known as BiP or HSPA5), a master regulator of ER homeostasis.[1] By inhibiting the ATPase activity of GRP78, this compound disrupts protein folding processes within the ER, leading to an accumulation of unfolded and misfolded proteins.[1] This condition, known as ER stress, activates the unfolded protein response (UPR).[1] In cancer cells, which often exhibit elevated basal ER stress, sustained UPR activation by this compound can overwhelm the adaptive capacity of the cell, triggering apoptotic cell death and autophagy.[1][2] This targeted mechanism of action makes this compound a promising therapeutic candidate for various cancers, including melanoma, lung cancer, and esophageal squamous cell carcinoma.[1][2][3]

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound across different cancer cell lines as reported in various in vitro studies.

| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Effect |

| A549, H460, H1975 | Lung Cancer | CCK-8 | 0-10 µM | 48 hours | Dose-dependent decrease in cell viability.[1] |

| A549 | Lung Cancer | EdU | 10 µM | 24 hours | Inhibition of cell proliferation.[4] |

| A375 | Melanoma | WST-1 | 1-10 µM | 24 hours | IC50 of 1-2.5 µM; induction of apoptosis.[2] |

| BRAF-inhibitor-resistant Melanoma | Melanoma | Not Specified | 10 µM | 48 hours | Induction of cell death and ER stress.[2] |

| KYSE510 | Esophageal Squamous Cell Carcinoma | Cell Viability | 10 µM | Not Specified | Effective suppression of cell proliferation.[3] |

| U87, LN229 | Glioblastoma | Flow Cytometry | 10 µM | 24 hours | Enhanced apoptosis when combined with TAK-243.[5] |

| H295R | Adrenocortical Carcinoma | Proliferation Assay | Not Specified | Not Specified | Inhibition of cell proliferation.[6] |

Experimental Protocols

Cell Viability Assay (CCK-8/WST-1)

This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.[1]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 or WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (EdU)

This protocol is based on the methodology to assess the effect of this compound on DNA synthesis.[1]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates with sterile coverslips

-

EdU (5-ethynyl-2'-deoxyuridine) assay kit

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 24 hours.[4]

-

Add EdU working solution to a final concentration of 10 µM and incubate for 2 hours at 37°C.

-

Fix the cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.3% Triton X-100 for 15 minutes.

-

Perform the Click-iT® reaction according to the manufacturer's instructions to label the incorporated EdU.

-

Stain the cell nuclei with Hoechst or DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and quantify the percentage of EdU-positive cells using a fluorescence microscope.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 24-48 hours.[2]

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of ER Stress Markers

This protocol provides a framework for detecting key ER stress-related proteins following this compound treatment.[1]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-ATF4, anti-p-PERK, anti-p-IRE1α, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well or 10 cm plates and treat with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Visualizations

This compound-Induced ER Stress and Apoptosis Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. GRP78 knockdown enhances apoptosis via the down-regulation of oxidative stress and Akt pathway after epirubicin treatment in colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the Endoplasmic Reticulum Stress-Linked PERK/GRP78/CHOP Pathway with Magnesium Sulfate Attenuates Chronic-Restraint-Stress-Induced Depression-like Neuropathology in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A workflow to practically apply true dose considerations to in vitro testing for next generation risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different Roles of GRP78 on Cell Proliferation and Apoptosis in Cartilage Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HA15 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA15 is a novel small molecule inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5.[1] GRP78 is a master chaperone protein within the endoplasmic reticulum (ER) that plays a critical role in protein folding and cellular stress responses. In many cancer cells, the ER is under constant stress due to high rates of protein synthesis and accumulation of misfolded proteins.[2] Upregulation of GRP78 is a key survival mechanism for these cells. This compound inhibits the ATPase activity of GRP78, leading to the induction of the Unfolded Protein Response (UPR), ER stress, and ultimately, cancer cell death through apoptosis and autophagy.[1][2] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer types, both as a monotherapy and in combination with other treatments, making it a promising candidate for further investigation in xenograft mouse models.

This document provides detailed application notes and protocols for the use of this compound in xenograft mouse models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of GRP78, a key regulator of ER homeostasis. This inhibition triggers a cascade of downstream events, ultimately leading to cancer cell death.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in different xenograft models.

Table 1: this compound Monotherapy

| Cancer Type | Cell Line | Mouse Strain | This compound Dose and Schedule | Tumor Growth Inhibition (%) | Reference |

| Esophageal Squamous Cell Carcinoma | Patient-Derived Xenograft (PDX) | N/A | 30 mg/kg | Moderate Inhibition | [3] |

Table 2: this compound Combination Therapy

| Cancer Type | Cell Line | Mouse Strain | Combination Treatment | This compound Dose and Schedule | Outcome | Reference |

| Multiple Myeloma | NCI-H929 | Nude | Bortezomib (1 mg/kg, i.p., twice weekly) | 0.5 mg/kg, i.p., twice weekly | More effective tumor growth inhibition than Bortezomib alone | [4] |

| Esophageal Squamous Cell Carcinoma | PDX | N/A | Radiation Therapy (2 Gy x 5 fractions) | 30 mg/kg | Dramatically decreased tumor volume compared to single treatments | [3] |

Table 3: Animal Model and Dosing Details

| Parameter | Details |

| Animal Models | |

| Mouse Strains | Nude mice are commonly used. |

| Age/Sex | 6-8 week old female mice are frequently utilized. |

| Drug Formulation | |

| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |

| Drug Administration | |

| Route | Intraperitoneal (i.p.) injection is a common route. |

| Dosing Schedule | Varies by study, e.g., twice weekly. |

Experimental Protocols

Experimental Workflow for this compound in Xenograft Mouse Models

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

PEG300, sterile

-

Tween-80, sterile

-

Saline (0.9% NaCl), sterile

Procedure:

-

Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.

-

In a sterile tube, add the required volume of the this compound stock solution.

-

Add PEG300 to the tube to a final concentration of 40%. Mix well until the solution is clear.

-

Add Tween-80 to a final concentration of 5%. Mix thoroughly.

-

Finally, add sterile saline to reach the final desired volume, resulting in a 45% saline concentration.

-

The final vehicle composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

-

Prepare the formulation fresh on the day of injection.

Protocol 2: Establishment of Subcutaneous Xenograft Model

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional, can improve tumor take rate)

-

6-8 week old immunodeficient mice (e.g., nude mice)

-

Syringes and needles (e.g., 27-gauge)

Procedure:

-

Culture the selected cancer cells to 70-80% confluency.

-

Harvest the cells using standard cell culture techniques (e.g., trypsinization).

-

Wash the cells with sterile PBS and perform a cell count to determine the cell concentration.

-

Resuspend the cells in a mixture of sterile PBS or culture medium, with or without Matrigel, at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL).

-

Anesthetize the mouse.

-

Inject the cell suspension subcutaneously into the flank of the mouse.

-

Monitor the mice for tumor growth.

Protocol 3: In Vivo Efficacy Study

Materials:

-

Tumor-bearing mice

-

Prepared this compound formulation

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection) and schedule (e.g., 0.5 mg/kg, twice weekly).[4] The control group should receive the vehicle solution.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

-

Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis.

Protocol 4: Pharmacodynamic Analysis of ER Stress Markers

Materials:

-

Tumor tissues collected from the in vivo study

-

Formalin for fixation or liquid nitrogen for snap-freezing

-

Reagents and equipment for Western blotting or immunohistochemistry (IHC)

-

Primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-PERK)

Procedure for Western Blotting:

-

Homogenize the snap-frozen tumor tissue in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies against GRP78, CHOP, p-PERK, and a loading control (e.g., β-actin).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands.

Procedure for Immunohistochemistry (IHC):

-

Fix the tumor tissue in formalin and embed in paraffin.

-

Cut thin sections of the tumor tissue and mount them on slides.

-

Perform antigen retrieval.

-

Incubate the sections with primary antibodies against ER stress markers.

-

Use a labeled secondary antibody and a detection system to visualize the protein expression in the tumor tissue.

Safety and Toxicity

Studies have reported that this compound is associated with limited toxicity in mice.[3] No significant changes in body weight or behavior have been observed at therapeutic doses.[2] However, it is crucial to monitor the animals closely for any signs of adverse effects during the treatment period.

Conclusion

This compound is a promising GRP78 inhibitor with demonstrated anti-tumor activity in various xenograft mouse models. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound. Careful adherence to these protocols will ensure the generation of robust and reproducible data.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Targeted inhibition of GRP78 by this compound promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of HA15 for Cell Culture Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

HA15 is a novel small molecule inhibitor that targets the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP).[1][2] GRP78 is a master regulator of the unfolded protein response (UPR) and is often overexpressed in various cancer cells, contributing to tumor survival, proliferation, and drug resistance.[1][3] this compound exerts its anti-cancer effects by inhibiting the ATPase activity of GRP78, leading to persistent endoplasmic reticulum (ER) stress, induction of autophagy, and ultimately, apoptosis in cancer cells.[1][2][4] These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for use in specific cell culture models.

Mechanism of Action: this compound-Induced Cell Death

This compound's primary mechanism of action involves the targeted inhibition of GRP78.[1][2] This inhibition disrupts protein folding homeostasis within the ER, triggering the Unfolded Protein Response (UPR). The sustained ER stress activates pro-apoptotic pathways of the UPR, leading to programmed cell death. Additionally, this compound has been shown to induce autophagy as part of the cellular stress response.[1][4]

Caption: Mechanism of this compound-induced cell death.

Experimental Data on this compound Concentrations

The optimal concentration of this compound is cell-line dependent. Below is a summary of effective concentrations reported in various cancer cell lines.

| Cell Line | Cancer Type | Effective Concentration Range (µM) | Incubation Time | Observed Effect | Reference |

| A549, H460, H1975 | Lung Cancer | 2 - 10 | 48 hours | Decreased cell viability, apoptosis | [1][4] |

| A375 | Melanoma | 1 - 10 | 24 hours | IC50 of 1-2.5 µM, apoptosis, autophagy | [2] |

| BRAF-inhibitor-resistant Melanoma | Melanoma | 10 | 48 hours | Induced cell death and ER stress | [2] |